molecular formula C18H19N3O3S B14200386 2-[5-(5-Phenylpentane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine CAS No. 832077-80-2

2-[5-(5-Phenylpentane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine

Cat. No.: B14200386
CAS No.: 832077-80-2
M. Wt: 357.4 g/mol
InChI Key: DMIYXXXUFQDFEF-UHFFFAOYSA-N
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Description

2-[5-(5-Phenylpentane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine is a complex organic compound that features a pyridine ring, an oxadiazole ring, and a phenylpentane sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(5-Phenylpentane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the Phenylpentane Sulfonyl Group: This step involves the sulfonylation of the oxadiazole intermediate using a phenylpentane sulfonyl chloride in the presence of a base.

    Attachment to the Pyridine Ring: The final step involves coupling the sulfonylated oxadiazole with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpentane sulfonyl group.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Reduced forms of the oxadiazole or sulfonyl group.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[5-(5-Phenylpentane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its structural features make it a candidate for investigating biological processes at the molecular level.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[5-(5-Phenylpentane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and sulfonyl group are key functional groups that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-[5-(5-Phenylpentane-1-sulfonyl)-1,3,4-thiadiazol-2-yl]pyridine: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    2-[5-(5-Phenylpentane-1-sulfonyl)-1,3,4-triazol-2-yl]pyridine: Contains a triazole ring instead of an oxadiazole ring.

    2-[5-(5-Phenylpentane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]benzene: Similar structure but with a benzene ring instead of a pyridine ring.

Uniqueness

The uniqueness of 2-[5-(5-Phenylpentane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine lies in its combination of functional groups and rings, which confer specific chemical and biological properties. The presence of both the oxadiazole and pyridine rings, along with the phenylpentane sulfonyl group, makes it distinct from other similar compounds.

Properties

CAS No.

832077-80-2

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

2-(5-phenylpentylsulfonyl)-5-pyridin-2-yl-1,3,4-oxadiazole

InChI

InChI=1S/C18H19N3O3S/c22-25(23,14-8-2-5-11-15-9-3-1-4-10-15)18-21-20-17(24-18)16-12-6-7-13-19-16/h1,3-4,6-7,9-10,12-13H,2,5,8,11,14H2

InChI Key

DMIYXXXUFQDFEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCS(=O)(=O)C2=NN=C(O2)C3=CC=CC=N3

Origin of Product

United States

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